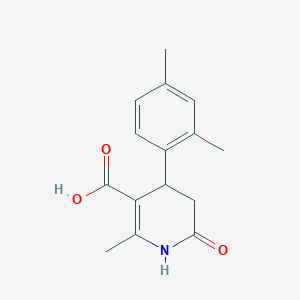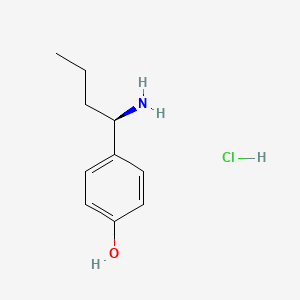
(R)-4-(1-Aminobutyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(1-Aminobutyl)phenol hydrochloride , also known by its chemical formula C10H16ClNO , is a compound with a molecular weight of 201.69 g/mol . It falls under the category of organic chemicals and is commonly used in research and pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of an appropriate amine (1-aminobutylamine) with a phenol derivative. The stereochemistry of the resulting product is crucial, as it specifically refers to the ®-configuration .
Molecular Structure Analysis
The molecular structure of ®-4-(1-Aminobutyl)phenol hydrochloride consists of a phenolic ring attached to a butylamine side chain. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid. The chirality of the compound arises from the asymmetric carbon center, resulting in the ®-stereoisomer .
Chemical Reactions Analysis
®-4-(1-Aminobutyl)phenol hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidation processes. Researchers often explore its reactivity in the context of drug development and synthetic chemistry .
Physical And Chemical Properties Analysis
Orientations Futures
Research on ®-4-(1-Aminobutyl)phenol hydrochloride continues to explore its pharmacological properties, potential therapeutic applications, and optimization for improved efficacy and safety. Future studies may focus on its interactions with specific receptors, metabolic pathways, and clinical trials .
Propriétés
Numéro CAS |
1217445-51-6 |
|---|---|
Formule moléculaire |
C10H16ClNO |
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
4-[(1R)-1-aminobutyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H/t10-;/m1./s1 |
Clé InChI |
JKUKIQUZERUIDJ-HNCPQSOCSA-N |
SMILES isomérique |
CCC[C@H](C1=CC=C(C=C1)O)N.Cl |
SMILES |
CCCC(C1=CC=C(C=C1)O)N.Cl |
SMILES canonique |
CCCC(C1=CC=C(C=C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



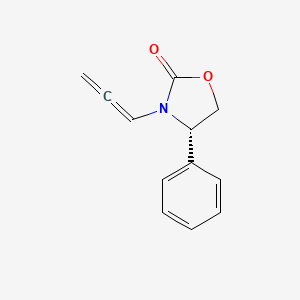

![Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1505155.png)
![5-Methoxy-2,3-dihydro-1H-benzo[DE]isoquinoline](/img/structure/B1505156.png)
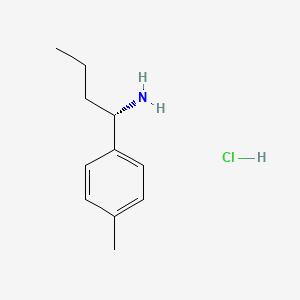
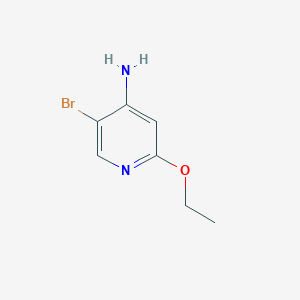
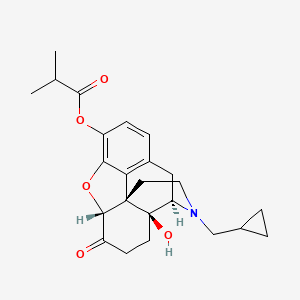
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B1505164.png)

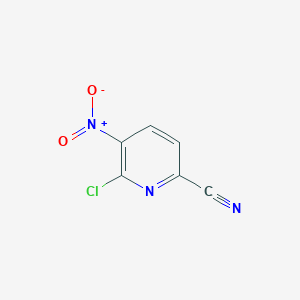
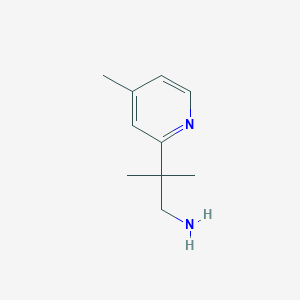
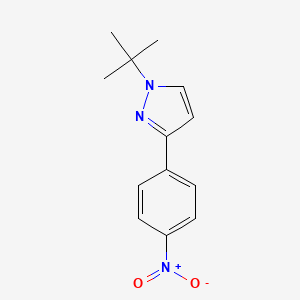
![1,2,3,4-Tetrahydro-6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-5-pyrimidinecarb](/img/structure/B1505171.png)
